Brilliant Blue FCF

Vue d'ensemble

Description

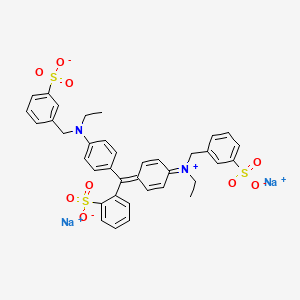

Le bleu d'érythrosine disodique, également connu sous le nom de Bleu acide 9 ou FD&C Bleu n° 1, est un colorant synthétique largement utilisé dans diverses industries. C'est un composé soluble dans l'eau avec une couleur bleue vibrante, couramment utilisé dans les aliments, les produits pharmaceutiques et les cosmétiques. La formule chimique du bleu d'érythrosine disodique est C37H34N2O9S3Na2, et sa masse moléculaire est de 792,85 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le bleu d'érythrosine disodique est synthétisé par condensation de l'acide benzaldéhyde O-sulfonique avec l'acide α-(N-éthylphénylamino)-m-toluènesulfonique en milieu acide. Cette réaction est suivie d'une oxydation à l'aide de dichromate de sodium ou de bioxyde de plomb. Le produit résultant est ensuite neutralisé et précipité par addition de sulfate de sodium, puis raffiné .

Méthodes de production industrielle : Dans les milieux industriels, la synthèse du bleu d'érythrosine disodique implique des procédés par lots à grande échelle. Les conditions de réaction sont soigneusement contrôlées pour garantir un rendement élevé et une pureté optimale. Le produit final est généralement obtenu sous forme de poudre cristalline, qui est ensuite conditionnée pour diverses applications .

Analyse Des Réactions Chimiques

Electrochemical Degradation

Brilliant Blue FCF undergoes rapid degradation in electrochemical systems, influenced by electrolyte composition :

Mechanism

-

Anions (Cl⁻, Br⁻, I⁻, SO₄²⁻, F⁻) facilitate electron transfer at the electrode interface, generating reactive species (e.g., ClO⁻, BrO⁻) that degrade the chromophore .

-

Degradation efficiency follows: Br⁻ > Cl⁻ > F⁻ > SO₄²⁻ > I⁻ .

Degradation Performance

| Electrolyte (NaX) | Degradation Time (min) | Degradation Degree (%) |

|---|---|---|

| Br⁻ | 5 | 100 |

| Cl⁻ | 12 | 100 |

| F⁻ | 60 | 95 |

| SO₄²⁻ | 120 | 85 |

| I⁻ | >120 | <50 |

Photocatalytic Degradation

CuO-TiO₂ nanocomposites degrade this compound under UV/visible light via radical-mediated oxidation :

Reaction Pathway

-

Light Absorption : TiO₂ absorbs photons, generating electron-hole pairs.

-

Radical Formation : Holes oxidize H₂O to - OH, while electrons reduce O₂ to - O₂⁻ .

-

Chromophore Cleavage : Radicals attack sulfonic acid groups and aromatic rings, decolorizing the dye .

Efficiency Under Different Conditions

| Light Type | Time (min) | Degradation (%) |

|---|---|---|

| UV | 60 | 100 |

| Visible | 50 | 100 |

Bandgap reduction from 3.36 eV (TiO₂) to 3.25 eV (CuO-TiO₂-8) enhances visible-light activity .

Fenton-Like Oxidative Decolorization

Fenton reactions (H₂O₂/Fe³⁺) degrade this compound in three phases :

-

Initiation : Slow Fe³⁺ → Fe²⁺ reduction.

-

Fast Phase : Fe²⁺ catalyzes H₂O₂ → - OH.

-

Termination : - OH depletes H₂O₂.

Kinetic Parameters

| Fe³⁺ (M) | H₂O₂ (M) | k (min⁻¹) | Degradation (%) |

|---|---|---|---|

| 2×10⁻⁴ | 4×10⁻⁴ | 0.045 | 95 |

| 1×10⁻⁴ | 4×10⁻⁴ | 0.032 | 87 |

| 1×10⁻⁵ | 4×10⁻⁴ | 0.005 | <10 |

Higher Fe³⁺ concentrations accelerate - OH generation, improving decolorization .

Oxidation by Hypochlorite (Bleach)

Bleach oxidizes this compound by disrupting conjugation, yielding colorless products :

-

Reaction : NaOCl cleaves C=N bonds and sulfonic acid groups.

-

Kinetics : Follows pseudo-first-order kinetics (k = 0.12 min⁻¹ at pH 7) .

Structural Impact

| Functional Group | Effect of Oxidation |

|---|---|

| Chromophore | Loss of π-conjugation |

| Sulfonic Acid | Conversion to sulfates |

Environmental and Biological Interactions

Applications De Recherche Scientifique

Food Industry

Colorant in Food Products

Brilliant Blue FCF is primarily used as a color additive to enhance or correct the color of various food products. It is commonly found in items such as:

- Confectionery : Cotton candy, ice cream, and sweets.

- Beverages : Soft drinks, liqueurs like Blue Curaçao.

- Dairy Products : Yogurt and flavored milk.

- Packaged Foods : Soups and canned vegetables .

Regulatory Status

In the United States, this compound is one of the two approved blue dyes for food use, recognized for its safety and effectiveness. The European Food Safety Authority also evaluates its safety for consumption .

Pharmaceutical Applications

Colorant in Medications

this compound is utilized in pharmaceuticals to provide color to medications, making them visually appealing and easier to identify. Its application helps in distinguishing between different dosages and formulations .

Impact on Biological Systems

Recent studies have indicated that this compound can influence biological processes. For instance, it has been found to inhibit certain purinergic receptors that are involved in inflammatory responses. This property has led researchers to explore its potential in treating conditions related to inflammation and cell proliferation .

Biomedical Research

Neuroprotective Effects

Research has shown that this compound exhibits neuroprotective properties. In experiments involving middle cerebral artery occlusion (a model for stroke), it significantly reduced brain infarct volume and cerebral edema. This suggests potential therapeutic applications for neuroprotection during ischemic events .

In Vitro Studies

this compound has been employed in various biochemical assays, such as:

- Electrophoresis : Used for protein visualization due to its strong colorimetric properties.

- Enzyme Activity Assays : It has been suggested that the dye inhibits specific enzymes involved in cellular signaling pathways, which could have implications for understanding metabolic disorders .

Environmental Applications

Water Tracer Agent

Due to its stability and low toxicity, this compound is used as a tracer dye in hydrological studies. It can effectively track water movement and retention in various environments, aiding in ecological assessments and pollution studies .

Case Studies

Mécanisme D'action

The mechanism of action of erioglaucine disodium salt primarily involves its interaction with biological molecules. As a dye, it binds to specific cellular components, allowing for visualization under a microscope. The molecular targets include proteins, nucleic acids, and other macromolecules. The pathways involved in its action are related to its ability to absorb and emit light at specific wavelengths, making it useful in various imaging techniques .

Comparaison Avec Des Composés Similaires

Brilliant Blue FCF: Another widely used blue dye with similar applications.

Allura Red AC: A red dye used in similar industries but with different color properties.

Tartrazine: A yellow dye often used in combination with erioglaucine disodium salt to produce green shades

Uniqueness: Erioglaucine disodium salt is unique due to its high stability under various conditions, including resistance to light, heat, and pH changes. This stability makes it particularly valuable in applications where long-term color retention is essential .

Propriétés

Numéro CAS |

3844-45-9 |

|---|---|

Formule moléculaire |

C37H36N2NaO9S3 |

Poids moléculaire |

771.9 g/mol |

Nom IUPAC |

disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate |

InChI |

InChI=1S/C37H36N2O9S3.Na/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48); |

Clé InChI |

CRHYDPIICWLZAQ-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5S(=O)(=O)[O-].[Na+].[Na+] |

SMILES canonique |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O.[Na] |

Apparence |

Solid powder |

Color/Form |

Reddish-violet powder or granules with a metallic luster Dark-purple to bronze powder with metallic luste |

melting_point |

283 °C (decomposes) |

Key on ui other cas no. |

3844-45-9 |

Description physique |

Liquid; NKRA; Dry Powder Reddish-blue powder or granules Water soluble powder that appears metallic and dark-purple to bronze; [Sax] Reddish-violet powder or granules with metallic luster. |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

25305-78-6 (Parent) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

In water, 30 mg/mL (3.0X10+4 mg/L) In ethanol, 3 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL Practically insoluble in vegetable oils; pale amber solution in concentrated sulfuric acid, changing to yellow then greenish blue on dilution Soluble in ethe |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

acid blue 9 blue 4 blue no. 1 brilliant blue brilliant blue Al (3:1) salt brilliant blue diammonium salt brilliant blue dipotassium salt brilliant blue FCF brilliant blue FCF, diammonium salt brilliant blue potassium, sodium salt brilliant blue, aluminium salt brilliant blue, disodium salt C.I. 42090 caries check blue CI 42090 D and C blue no.4 DC blue no. 4 erioglaucine F D and C blue #1 FD and C blue No.1 food blue 2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Brilliant Blue FCF has a molecular formula of C37H34N2Na2O9S3 and a molecular weight of 792.86 g/mol.

ANone: this compound exhibits maximum absorbance in the range of 614-628 nm. [] This property makes it easily detectable using UV-Vis spectrophotometry, a common analytical technique used in many studies. [, , , , , , , , , , , ]

ANone: Studies show that the presence of micro-metallic elements and various edible acids do not negatively impact the stability of this compound. []

ANone: The ADI of this compound was initially set at 12.5 mg/kg bw/day by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) in 1970. [] The EU Scientific Committee for Food (SCF) later revised this to 10 mg/kg bw/day in 1984. [] Following a re-evaluation of its safety, the Panel on Food Additives and Nutrient Sources added to Food has proposed a new ADI of 6 mg/kg bw/day. []

ANone: Based on available research, this compound does not appear to be carcinogenic or mutagenic to rodents. [] Studies have not shown any significant increase in tumor incidence in animals exposed to this compound. []

ANone: UV-Vis spectrophotometry is widely employed for the detection and quantification of this compound due to its strong absorbance in the visible light spectrum. [, , , , , , , ] Other methods, such as high-performance liquid chromatography (HPLC) [, , ], are also used, particularly when analyzing complex mixtures containing multiple dyes. [, , ]

ANone: Cloud point extraction (CPE) [], aqueous two-phase systems (ATPS) [, ], and ionic liquid independent disperse liquid-liquid microextraction (IL-IDLLME) [, ] are commonly used techniques for extracting and pre-concentrating this compound from various matrices, such as food and cosmetic products. These methods offer advantages such as simplicity, low cost, and high efficiency.

ANone: this compound's properties make it suitable for various applications beyond food coloring. It can be used as:

- A dye tracer in environmental studies: Its non-toxic nature makes it suitable for visualizing water flow patterns in soil, especially in field research. [, , , ]

- A fluorescent staining agent in microbiology: It can stain various fungi and bacteria, offering a safer alternative to potentially harmful dyes like lactofuchsin and lactophenol blue. []

- A potential therapeutic agent: Recent research suggests that this compound might possess pharmacological properties. [] In a study using human saphenous veins, it was found to enhance endothelial-dependent relaxation, restore smooth muscle function, and prevent intimal hyperplasia. [] It may also exhibit neuroprotective effects against ischemic stroke by inhibiting specific signaling pathways. []

ANone: Compared to other tracers, this compound offers several benefits:

- Low adsorption: Being neutral or anionic, it doesn't bind strongly to negatively charged soil components, allowing for better visualization of water flow paths. []

- Environmental acceptability: It degrades slowly in the environment and does not accumulate in plants or animals. []

- Non-toxic nature: This makes it particularly suitable for field research where potential ecological impact is a concern. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.